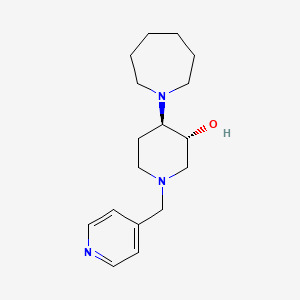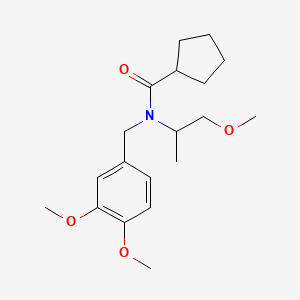
(3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol
Descripción general
Descripción
(3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidinols, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol is not fully understood, but it is believed to act as a selective modulator of certain receptors in the brain. Specifically, this compound has been shown to have high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. By modulating the activity of this receptor, (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol may have therapeutic potential for the treatment of various psychiatric disorders.
Biochemical and Physiological Effects:
(3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol has been shown to have a range of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to increase the release of dopamine in certain brain regions, which may contribute to its therapeutic effects. Additionally, (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol has been shown to have anxiolytic and antidepressant-like effects in animal models, which suggests that it may have potential as a treatment for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol is its high selectivity for certain receptors in the brain, which makes it a useful tool for studying the underlying mechanisms of certain neurological disorders. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for the development of novel therapeutics. However, one limitation of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol. One area of interest is the development of novel therapeutics based on this compound for the treatment of various psychiatric disorders. Additionally, further studies are needed to elucidate the underlying mechanisms of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol's effects on certain brain regions and neurotransmitter systems. Finally, the synthesis and optimization of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol analogs may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Aplicaciones Científicas De Investigación
(3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. In pharmacology, (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol has been shown to have potent and selective activity against certain receptors in the brain, which makes it a promising candidate for the development of novel therapeutics. In neuroscience, this compound has been studied for its effects on various brain regions and neurotransmitter systems, which can provide insights into the underlying mechanisms of certain neurological disorders.
Propiedades
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c21-17-14-19(13-15-5-8-18-9-6-15)12-7-16(17)20-10-3-1-2-4-11-20/h5-6,8-9,16-17,21H,1-4,7,10-14H2/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGQCVHIVGVSDN-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2O)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl}-2-furyl)methanol](/img/structure/B3815999.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-{4-[(2,2-dimethylpyrrolidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}piperidine](/img/structure/B3816005.png)
![3-{[ethyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3816006.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1-isobutyl-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B3816033.png)
![7-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3816040.png)
![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B3816047.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3816053.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3816061.png)
![(3S*,4S*)-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3816063.png)
![3-{[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]methyl}-N-(6-methylpyridin-3-yl)benzamide](/img/structure/B3816091.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B3816092.png)
![N-[3-methoxy-3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B3816098.png)
